3-Hydroxyquinoline-2-carboxylic Acid is a useful intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .
The synthesis of 3-Hydroxyquinoline-2-carboxylic Acid involves several stages. For example, one method involves the reaction of 4,7-dimethyl coumarin with nitric acid in the presence of concentrated sulfuric acid .
3-Hydroxyquinoline-2-carboxylic Acid has a molecular formula of C10H7NO3 and a molecular weight of 189.17 . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .
3-Hydroxyquinoline-2-carboxylic Acid can undergo various chemical reactions. For instance, it can be used as an intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .
3-Hydroxyquinoline-2-carboxylic Acid has a melting point of 187-190 °C (decomp), a boiling point of 384.7±32.0 °C (Predicted), and a density of 1.480±0.06 g/cm3 (Predicted). It is slightly soluble in DMSO (when heated) and Methanol .
3-Hydroxyquinoline-2-carboxylic acid can be derived from natural sources, including certain plant extracts, or synthesized through chemical reactions involving quinoline derivatives. It falls under the category of heterocyclic compounds, specifically classified as a quinoline derivative due to its bicyclic structure consisting of a benzene ring fused to a pyridine ring.
The synthesis of 3-hydroxyquinoline-2-carboxylic acid can be achieved through several methods:
3-Hydroxyquinoline-2-carboxylic acid participates in various chemical reactions, including:
These properties contribute to its handling and application in laboratory settings.
3-Hydroxyquinoline-2-carboxylic acid has several scientific applications:
3-Hydroxyquinoline-2-carboxylic acid (systematic name: 3-hydroxyquinoline-2-carboxylic acid; CAS Registry Number: 117-57-7) is a crystalline organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The defining structural features include:
This arrangement creates a ortho-hydroxy carboxylic acid system, enabling unique tautomeric behavior and metal-chelating capabilities. The compound exists predominantly in the lactam form (2-quinolone) rather than the hydroxyquinoline form due to intramolecular hydrogen bonding, which stabilizes the crystalline structure [4] [5]. Its solubility profile is polar-dependent, dissolving readily in alcohols (e.g., methanol, ethanol) and hot water but exhibiting limited solubility in nonpolar organic solvents.
Table 1: Key Structural and Physicochemical Properties
Property | Description |
---|---|
Molecular Formula | C₁₀H₇NO₃ |
CAS Number | 117-57-7 |
Molar Mass | 189.17 g/mol |
Tautomeric Form | Predominantly 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (lactam) |
Functional Groups | Carboxylic acid (C2), Hydroxyl (C3) |
Characteristic Reactions | Chelation with divalent metals (Cu²⁺, Fe²⁺, Zn²⁺), Esterification, O-alkylation |
The presence of adjacent oxygen and nitrogen atoms within its heterocyclic scaffold facilitates bidentate chelation of metal ions. This coordination chemistry is critical to its biological activities, particularly in antioxidant and enzyme-inhibitory contexts. Computational studies indicate that the carboxylic acid group adopts a coplanar orientation relative to the quinoline ring, optimizing π-orbital conjugation and electronic delocalization across the fused ring system. This planarity enhances intermolecular interactions in solid-state structures and influences binding to biological targets [5].
The exploration of quinoline-2-carboxylic acid derivatives originated in the late 19th century alongside the development of classical quinoline syntheses. While 3-hydroxyquinoline-2-carboxylic acid itself was not initially characterized as a natural product, its structural analogs were identified in early studies of the Pfitzinger reaction (1886). This method involves the base-catalyzed condensation of isatin derivatives with carbonyl compounds to yield functionalized quinoline-4-carboxylic acids. Later adaptations enabled access to the 2-carboxylated isomers [5].
Significant methodological advancements emerged in the mid-20th century with the systematic modification of the quinoline core. The synthesis of 3-hydroxyquinoline-2-carboxylic acid was achieved through alternative routes such as:
Table 2: Historical Evolution of Key Synthetic Methods
Synthetic Method | Year | Key Reagents | Regiochemical Outcome |
---|---|---|---|
Pfitzinger Reaction | 1886 | Isatin, Ketone, KOH | Quinoline-4-carboxylic acids |
Combes Synthesis | 1888 | Aniline, β-Diketone, Acid catalyst | C2/C4 unsubstituted quinolines |
Conrad-Limpach Synthesis | 1887 | Aniline, β-Ketoester, Thermal cyclization | 2-Substituted-4-quinolones |
Doebner Modification | 1887 | Aniline, Pyruvic acid, Aldehyde | Quinoline-2,4-dicarboxylic acids |
The compound gained prominence as a synthetic intermediate for pharmacologically active molecules. For example, its structural analog, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), was identified as an endogenous tryptophan metabolite in 1853, highlighting the biological relevance of hydroxy-carboxylated quinolines. Modern synthetic efforts, such as solvent-free condensations and microwave-assisted cyclizations, have improved the yield and purity of 3-hydroxyquinoline-2-carboxylic acid derivatives while reducing reaction times from hours to minutes [3] [5].
Quinoline derivatives exhibit broad bioactivity profiles, with 3-hydroxyquinoline-2-carboxylic acid serving as a privileged scaffold in medicinal chemistry. Its significance spans three key therapeutic domains:
Anticancer and Antiproliferative Activities:Mechanistic studies reveal that 3-hydroxyquinoline-2-carboxylic acid derivatives disrupt cancer cell proliferation through multiple pathways. They demonstrate differential cytotoxicity against adenocarcinoma cell lines (e.g., mammary MCF7, cervical HELA) by inhibiting topoisomerase II and inducing G1/S cell cycle arrest. The carboxylic acid moiety enables chelation of essential divalent metal ions (e.g., Mg²⁺, Zn²⁺) required for DNA replication enzymes. Notably, quinoline-2-carboxylic acid derivatives exhibit selective cytotoxicity for mammary MCF7 cells (IC₅₀ < 50 μM), surpassing classical NSAIDs like indomethacin in potency. Molecular modeling suggests that co-planar alignment of the carboxylic acid and pyridinic nitrogen optimizes binding to kinase active sites, particularly in tyrosine kinase-dependent cancers [1] [5].
Antioxidant and Anti-Inflammatory Properties:Structural optimization at C6 with electron-donating (-CH₃) or electron-withdrawing (-Br) groups modulates radical scavenging efficacy. Hybrid derivatives incorporating benzimidazole at C4 (e.g., compound 21b) achieve >90% ABTS radical inhibition at 100 μM concentration, outperforming ascorbic acid in decolorization assays. This activity arises from:
Table 3: Biological Activity Profile of Quinoline-2-Carboxylic Acid Derivatives
Activity | Model System | Key Finding | Structure-Activity Insight |
---|---|---|---|
Antiproliferative | Mammary MCF7 cancer cells | >90% growth inhibition at 100 μM; IC₅₀ 15 μM | C2-carboxylate and C3-hydroxyl essential for potency |
Antioxidant | ABTS⁺ radical decolorization assay | 94% inhibition for benzimidazole-C4 hybrid (vs. 90% ascorbic acid) | Hybridization enhances radical stabilization |
Anti-inflammatory | LPS-induced RAW264.7 macrophages | IC₅₀ 12 μM (vs. IC₅₀ 35 μM for indomethacin) | Dependent on C3 hydroxyl orientation |
Neuroprotection | NMDA receptor binding assay | Kᵢ 0.8 μM for 5,7-dichloro analog (DCKA) in glycine/D-serine site inhibition | Halogenation at C5/C7 increases BBB penetration |
Neurological Applications:Structural analogs like 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (DCKA) act as competitive antagonists at the glycine/D-serine binding site of N-methyl-D-aspartate (NMDA) receptors (Kᵢ = 0.8 μM). This inhibition mitigates glutamate-induced excitotoxicity implicated in amyotrophic lateral sclerosis (ALS). In models expressing mutant D-amino acid oxidase (DAOR¹⁹⁹ᵂ), DCKA reduces ubiquitinated protein aggregates by 60% and suppresses apoptosis by blocking NMDA receptor hyperactivation. Rational drug design focuses on halogenation (e.g., C5/C7 chlorination) to enhance blood-brain barrier permeability while retaining the C2-carboxylate for receptor affinity. Recent strategies include ester prodrugs (e.g., ethyl ester derivatives) to improve oral bioavailability from <20% to >80% [3] [6].
The compound’s versatility in drug design stems from its dual capacity for target-specific interactions (via the heterocyclic core) and pharmacokinetic optimization (via carboxylate esterification or hydroxyl alkylation). Ongoing research explores its integration into multitarget ligands for neurodegenerative diseases and antibiotic adjuvants addressing metal-dependent resistance mechanisms [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7